1-Iodo-2-(2-chloroethyl)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

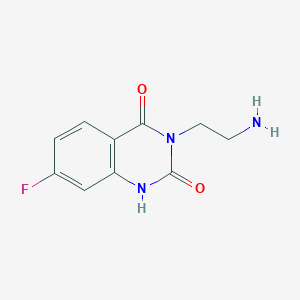

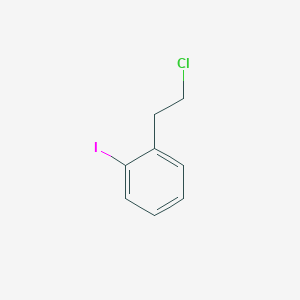

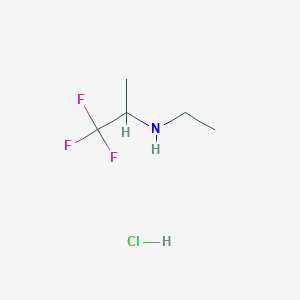

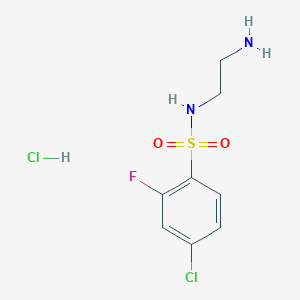

1-Iodo-2-(2-chloroethyl)benzene (ICB) is a chemical compound with the molecular formula C8H8ClI . It contains a benzene ring substituted with an iodo and chloroethyl group.

Synthesis Analysis

ICB can be synthesized through various methods, including the reaction of 2-nitrotoluene with sodium iodide and chlorine, the reaction of β-phenylethyl methyl ether with iodine and chlorine, or the reaction of 1-chloro-2-iodobenzene with ethylene oxide.Molecular Structure Analysis

The molecular structure of ICB consists of a benzene ring substituted with an iodo and chloroethyl group . The average mass of the molecule is 266.507 Da and the monoisotopic mass is 265.935913 Da .Scientific Research Applications

Organometallic Complexes

1-Iodo-2-(2-chloroethyl)benzene is implicated in the synthesis of N-heterocyclic dicarbene iridium(III) pincer complexes. These complexes, featuring mixed NHC/abnormal NHC ligands, are prepared through reactions involving iodine-based reagents and demonstrate applications in transfer dehydrogenation reactions, showcasing their potential in catalysis and organometallic chemistry (Zuo & Braunstein, 2012).

Catalytic Applications

The compound has been used in the context of rhenium-catalyzed trifluoromethylation reactions of arenes and heteroarenes, demonstrating its utility in facilitating electrophilic substitution reactions that incorporate trifluoromethyl groups into aromatic systems. These reactions are notable for their efficiency and selectivity, offering a pathway to synthesize compounds with potential pharmaceutical and agrochemical applications (Mejía & Togni, 2012).

Synthesis of Novel Compounds

It also finds application in the synthesis of iodinated biaryls through molybdenum pentachloride-mediated oxidative coupling, providing an environmentally friendly alternative to traditional methods using thallium(III) and lead(IV) reagents. This approach enables the preparation of complex iodinated organic structures without losing the iodo-substituents, highlighting the compound's role in advancing synthetic methodologies (Waldvogel, Aits, Holst, & Froehlich, 2002).

Mechanism of Action

Target of Action

1-(2-Chloroethyl)-2-iodobenzene, also known as 1-Iodo-2-(2-chloroethyl)benzene, is a type of alkylating agent . Alkylating agents are capable of covalently modifying a variety of intracellular targets . The primary targets of this compound are likely to be DNA and RNA .

Mode of Action

The interaction of this compound with its targets involves the formation of covalent bonds, leading to DNA and RNA alkylation . This alkylation can result in DNA cross-linking, which disrupts the DNA structure and inhibits DNA replication and transcription . This disruption of key cellular processes can lead to cell death, particularly in rapidly dividing cells such as cancer cells .

Biochemical Pathways

The action of this compound affects several biochemical pathways. The alkylation of DNA and RNA can disrupt normal cellular processes, including DNA replication and RNA transcription . This disruption can lead to cell cycle arrest and apoptosis, or programmed cell death . The exact biochemical pathways affected by this compound can vary depending on the specific cell type and the cellular environment .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). After administration, this compound is likely to be rapidly absorbed and distributed throughout the body . It is metabolized in the liver and other tissues, and the metabolites are likely to be excreted in the urine . The exact ADME properties of this compound can vary depending on factors such as the route of administration and the patient’s physiological condition .

Result of Action

The molecular and cellular effects of this compound’s action include DNA and RNA alkylation, disruption of DNA replication and RNA transcription, cell cycle arrest, and induction of apoptosis . These effects can lead to the death of rapidly dividing cells, such as cancer cells . The exact effects can vary depending on factors such as the specific cell type and the cellular environment .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of other chemicals can affect the compound’s stability and its interactions with its targets . Additionally, the physiological condition of the patient, including factors such as age, sex, and health status, can influence the compound’s pharmacokinetics and its overall effectiveness .

Properties

IUPAC Name |

1-(2-chloroethyl)-2-iodobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClI/c9-6-5-7-3-1-2-4-8(7)10/h1-4H,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGVMOVPHFNZADZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCCl)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClI |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.50 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl 3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylate](/img/structure/B1381260.png)

![tert-Butyl (4-aminobicyclo[2.2.1]heptan-1-yl)carbamate](/img/structure/B1381266.png)